![molecular formula C33H19Br2N B12089558 2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]](/img/structure/B12089558.png)
2',7'-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,7’-Dibromospiro[2-azapentacyclo[128003,1204,9017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9’-fluorene] is a complex organic compound characterized by its unique spiro structure and multiple bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’,7’-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9’-fluorene] typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of bromination, cyclization, and spiro formation reactions. The reaction conditions usually require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the spiro structure.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to ensure high yield and purity. The industrial synthesis would also focus on optimizing the reaction conditions to minimize by-products and reduce the overall cost of production.
Chemical Reactions Analysis
Types of Reactions
2’,7’-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9’-fluorene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced spiro compounds.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), or hydrogen peroxide (H2O2) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation.
Substitution: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu), or other nucleophiles in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce spiro alcohols or hydrocarbons. Substitution reactions can introduce various functional groups, such as alkyl, aryl, or amino groups, into the spiro structure.
Scientific Research Applications
2’,7’-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9’-fluorene] has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of complex molecular architectures.
Biology: It serves as a probe in biochemical studies to investigate the interactions between small molecules and biological macromolecules.
Medicine: The compound is explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: It is utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 2’,7’-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9’-fluorene] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene
- (7S,8S)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4(9),5,10,13,15,17,19,21-decaene-7,8-diol
Uniqueness
2’,7’-Dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9’-fluorene] is unique due to its spiro structure and the presence of multiple bromine atoms. These features confer distinct chemical and physical properties, making it valuable for specific applications in materials science and medicinal chemistry. The spiro structure provides rigidity and stability, while the bromine atoms enhance reactivity and enable further functionalization.
Properties
Molecular Formula |
C33H19Br2N |
|---|---|
Molecular Weight |
589.3 g/mol |
IUPAC Name |
2',7'-dibromospiro[2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene-13,9'-fluorene] |
InChI |
InChI=1S/C33H19Br2N/c34-21-11-13-25-26-14-12-22(35)18-30(26)33(29(25)17-21)27-15-9-19-5-1-3-7-23(19)31(27)36-32-24-8-4-2-6-20(24)10-16-28(32)33/h1-18,36H |
InChI Key |
XHZWGHZABGMGIU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2NC4=C(C35C6=C(C=CC(=C6)Br)C7=C5C=C(C=C7)Br)C=CC8=CC=CC=C84 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


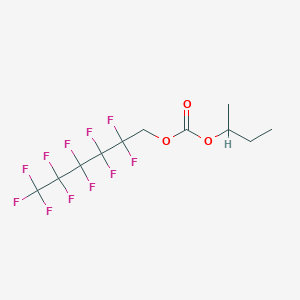

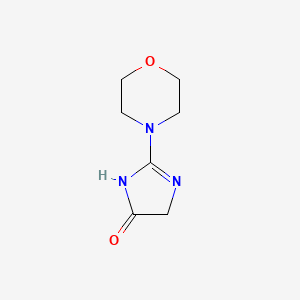


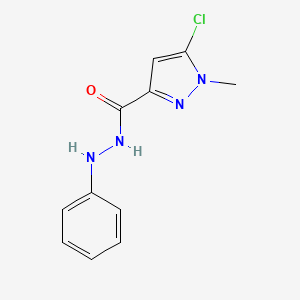
![7-[[2-[(4-Ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;dihydrate](/img/structure/B12089499.png)
![5-bromo-1-phenethyl-1H-benzo[d]imidazole](/img/structure/B12089500.png)
![N-[3-(2-methylpiperidin-1-yl)propyl]cyclobutanamine](/img/structure/B12089506.png)
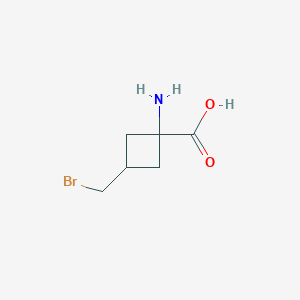
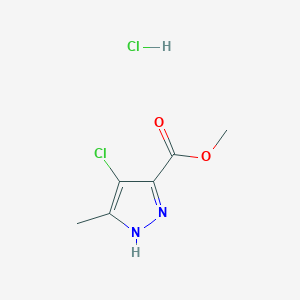

![2-Propanol, 1-[(1,1-dimethylethyl)amino]-](/img/structure/B12089545.png)

